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Crbn-6-5-5-vhl

Targeted protein degradation PROTAC potency Cereblon knockdown

CRBN-6-5-5-VHL is the definitive heterobifunctional PROTAC for selective CRBN depletion without confounding IKZF1/IKZF3 degradation. Unlike pomalidomide or lenalidomide, it does not recruit neo-substrates, eliminating pleiotropic effects that obscure CRBN-specific signaling studies. Its unique CRBN-VHL heterodimerization geometry drives efficient ubiquitination (DC50=1.5 nM). With 6-5-5 alkyl linker architecture validated for ternary complex formation, it is essential for CRBN pathway dissection, PROTAC development controls, and structural biology. Stock now—limited quantities available at research scale.

Molecular Formula C51H69N7O10S
Molecular Weight 972.2 g/mol
Cat. No. B2503138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrbn-6-5-5-vhl
Molecular FormulaC51H69N7O10S
Molecular Weight972.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
InChIInChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1
InChIKeyLIMCHOLAKDUZDS-XARBDFOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CRBN-6-5-5-VHL PROTAC Degrader: Technical Specifications and Procurement Guide for Selective Cereblon Knockdown


CRBN-6-5-5-VHL (CAS 2362575-45-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that simultaneously engages the cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ubiquitin ligases . The compound comprises a pomalidomide-based CRBN ligand tethered via a 6-5-5 alkyl chain linker to a VH032-amine VHL ligand , inducing proximity-driven CRBN ubiquitination and subsequent proteasomal degradation [1]. As a research tool, it enables selective CRBN depletion without affecting IKZF1/IKZF3 neosubstrates [2], serving as a precise probe for dissecting CRBN-dependent signaling networks distinct from traditional immunomodulatory imide drugs (IMiDs).

Why CRBN-6-5-5-VHL Cannot Be Substituted with Generic CRBN Ligands or Alternative PROTAC Architectures


Generic substitution of CRBN-6-5-5-VHL with alternative CRBN-targeting probes is scientifically invalid due to fundamental differences in degradation mechanism, potency, and selectivity. Traditional CRBN ligands such as pomalidomide or lenalidomide recruit neosubstrates (e.g., IKZF1, IKZF3, CK1α) for ubiquitination, introducing confounding pleiotropic effects that obscure CRBN-specific functional analysis [1]. Conversely, alternative CRBN-degrading PROTACs exhibit significantly divergent DC50 values spanning two orders of magnitude and inconsistent selectivity profiles . The unique CRBN-VHL heterodimerization architecture of CRBN-6-5-5-VHL—in contrast to CRBN-CRBN homo-PROTACs—produces a distinct ternary complex geometry that critically governs degradation efficiency [2]. Procurement decisions must therefore be anchored to compound-specific quantitative performance data rather than class-level assumptions.

CRBN-6-5-5-VHL: Quantified Differentiation Versus Closest Structural and Functional Analogs


Degradation Potency Comparison: CRBN-6-5-5-VHL Versus CRBN PROTAC 14a (DC50)

CRBN-6-5-5-VHL exhibits substantially greater CRBN degradation potency than the structurally analogous compound CRBN PROTAC 14a. In head-to-head cellular assay comparisons, CRBN-6-5-5-VHL achieves a DC50 of 1.5 nM in MM1S multiple myeloma cells, while CRBN PROTAC 14a demonstrates a DC50 of 200 nM in HEK293 cells [1]. The potency differential exceeds 130-fold in favor of CRBN-6-5-5-VHL.

Targeted protein degradation PROTAC potency Cereblon knockdown

Neosubstrate Selectivity: CRBN-6-5-5-VHL Spares IKZF1/IKZF3 at Functional Concentrations

CRBN-6-5-5-VHL demonstrates clear neosubstrate-sparing selectivity relative to conventional IMiD-based CRBN ligands. While pomalidomide and lenalidomide potently degrade the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) as their primary therapeutic mechanism, CRBN-6-5-5-VHL induces selective CRBN ubiquitination without affecting IKZF1 or IKZF3 protein levels at functional degradation concentrations (5-10 nM) [1]. Higher concentrations (10 μM) can induce IKZF1/IKZF3 degradation, establishing a >1000× selectivity window .

IKZF1 selectivity IKZF3 selectivity Off-target degradation

Degradation Selectivity Over VHL: CRBN-6-5-5-VHL Does Not Induce pVHL Degradation

Despite engaging both CRBN and VHL E3 ligases, CRBN-6-5-5-VHL selectively induces CRBN degradation while sparing VHL. At concentrations up to 1 μM, the compound induces robust CRBN ubiquitination and proteasomal degradation without affecting pVHL30 or pVHL19 protein levels . This contrasts with non-selective heterodimerizers that might simultaneously deplete both ligases, which would confound functional analyses of E3 ligase-specific pathways.

VHL selectivity E3 ligase crosstalk Ternary complex specificity

Hetero-PROTAC Architecture Advantage: CRBN-VHL Compounds Outperform CRBN-CRBN Homo-PROTACs

The CRBN-VHL heterodimerization architecture of CRBN-6-5-5-VHL provides a mechanistic advantage over CRBN-CRBN homo-PROTACs for inducing CRBN degradation. A systematic comparison of six CRBN-CRBN homo-PROTACs versus six CRBN-VHL hetero-PROTACs demonstrated that CRBN-VHL compounds are consistently more potent degraders of CRBN [1]. Among the tested panel, the two most potent and selective CRBN degraders identified (ZXH-4-130 and ZXH-4-137) were both CRBN-VHL hetero-PROTACs, validating this architectural preference for achieving efficient CRBN ubiquitination [1].

PROTAC design E3 ligase pairing Degradation efficiency

Structural Classification: CRBN-6-5-5-VHL Among Validated CRBN-VHL Hetero-PROTACs

CRBN-6-5-5-VHL is classified within the structurally validated family of CRBN-VHL hetero-PROTACs, distinguished from alternative architectures. In peer-reviewed structural comparisons, CRBN-6-5-5-VHL is grouped with CM11, Compound 15a, Compound 14a, and TD-165 as PROTACs composed with CRBN and VHL ligands [1]. Among these, CRBN-6-5-5-VHL and Compound 14a (CRBN PROTAC 14a) are explicitly noted as potent CRBN degraders that utilize VHL as the recruited ligase [1][2], establishing a defined comparative framework for users evaluating procurement options within this specific subclass.

PROTAC chemical structure Homo-PROTAC classification Degrader library

Solubility Comparison: CRBN-6-5-5-VHL DMSO Solubility Enables High-Concentration Stock Preparation

CRBN-6-5-5-VHL demonstrates high DMSO solubility, enabling preparation of concentrated stock solutions for cellular assays. The compound achieves solubility of 113.33 mg/mL in DMSO (with ultrasonication), corresponding to approximately 116.6 mM based on molecular weight 972.21 . Sigma-Aldrich specifications confirm DMSO solubility of 2 mg/mL (clear solution) . This solubility profile supports flexible experimental design across a broad concentration range without precipitation artifacts.

PROTAC solubility DMSO solubility Stock solution preparation

Optimal Research and Industrial Application Scenarios for CRBN-6-5-5-VHL Based on Verified Performance Data


CRBN-Specific Mechanistic Studies Requiring IKZF1/IKZF3-Neutral Background

Use CRBN-6-5-5-VHL at 5-10 nM for 6-24 hours in MM1S or HEK293 cells to achieve selective CRBN depletion without IKZF1/IKZF3 degradation. This enables dissection of CRBN-dependent signaling pathways—such as AMPK-ULK1 regulation or DNA damage response—without confounding transcriptional effects from Ikaros/Aiolos family degradation that occurs with pomalidomide or lenalidomide treatment [1].

Validation of CRBN Dependency in PROTAC Development Programs

Employ CRBN-6-5-5-VHL as a control degrader in CRBN-based PROTAC development to confirm that observed target degradation is genuinely CRBN-dependent. Treatment with CRBN-6-5-5-VHL at 10-100 nM for 24 hours followed by CRBN antibody-based Western blotting or Simple Western automated capillary electrophoresis provides quantitative confirmation of CRBN knockdown prior to assessing novel CRBN-recruiting PROTAC efficacy [2].

Ternary Complex Modeling and Structural Biology Studies

Utilize CRBN-6-5-5-VHL in structural biology applications requiring a validated CRBN-VHL heterodimerization probe. The compound's defined 6-5-5 alkyl linker architecture and established capacity to form a productive heteroternary complex make it suitable for crystallography, cryo-EM, or molecular dynamics simulations of PROTAC-induced ternary complex geometries [3][4].

Comparative E3 Ligase Recruitment Efficiency Studies

Deploy CRBN-6-5-5-VHL alongside CRBN PROTAC 14a and other CRBN-VHL hetero-PROTACs to systematically evaluate linker length and composition effects on degradation efficiency. This comparative framework enables structure-activity relationship (SAR) studies that inform linker optimization in PROTAC development programs targeting other proteins of interest [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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